molecular formula C19H19BrN2O B11166338 3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide

3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11166338
M. Wt: 371.3 g/mol
InChI Key: OCFABTGCBYNOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole ring and a phenylethyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amidation Reaction: The brominated indole is then reacted with 3-bromopropionyl chloride to form the corresponding amide.

    Substitution Reaction: Finally, the amide is reacted with 2-phenylethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-5-carboxylic acid derivatives.

    Reduction: Formation of 3-(5-amino-1H-indol-1-yl)-N-(2-phenylethyl)propanamide.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-1H-indol-1-yl)-N-(2-phenylethyl)propanamide
  • 3-(5-fluoro-1H-indol-1-yl)-N-(2-phenylethyl)propanamide
  • 3-(5-methyl-1H-indol-1-yl)-N-(2-phenylethyl)propanamide

Uniqueness

The presence of the bromine atom at the 5-position of the indole ring in 3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide may confer unique chemical and biological properties compared to its chloro, fluoro, and methyl analogs. Bromine is larger and more polarizable, which can affect the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C19H19BrN2O/c20-17-6-7-18-16(14-17)9-12-22(18)13-10-19(23)21-11-8-15-4-2-1-3-5-15/h1-7,9,12,14H,8,10-11,13H2,(H,21,23)

InChI Key

OCFABTGCBYNOAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.